molecular formula C12H14ClNO4S B2399153 methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate CAS No. 1785932-36-6

methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate

Cat. No. B2399153
CAS RN: 1785932-36-6
M. Wt: 303.76
InChI Key: OWTCUPWKGKZOMK-DHZHZOJOSA-N
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Description

The compound “methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate” is an organic compound containing a sulfonyl group attached to a 4-chlorophenyl group and a dimethylamino group attached to an acrylate group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving sulfonyl hydrazides .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a sulfonyl group (-SO2-) attached to a 4-chlorophenyl group and a dimethylamino group (-N(CH3)2) attached to an acrylate group .


Chemical Reactions Analysis

The sulfonyl group in this compound could potentially undergo various reactions, such as S-methylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Polymer Synthesis and Modification

  • Synthesis of Pyrimidine-4(3H)-ones : Methyl 3-(dimethylamino) acrylates have been utilized to produce 2,5-substituted 4(3H)-pyrimidones through reactions with amidines. This synthesis route has implications for creating compounds with potential biological activities (Sokolenko et al., 2017).
  • Atom Transfer Radical Polymerization (ATRP) : Studies have measured ATRP equilibrium constants in the polymerization of methyl acrylate, offering insights into the controlled synthesis of polymers (Wang et al., 2012).
  • Sulfobetaine Copolymers : Research on postpolymerization modification of poly(pentafluorophenyl acrylate) with zwitterionic amines has led to the development of sulfobetaine copolymers, highlighting the role of methyl acrylate derivatives in creating materials with antifouling properties (Woodfield et al., 2014).

Chemical Synthesis and Catalysis

  • Hydrocarbonylation of Methyl Acrylate : The hydrocarbonylation of methyl acrylate with CO and H2O has been studied, showing the synthesis of dimethyl 4-oxopimelate, a process relevant for chemical manufacturing (Murata & Matsuda, 1982).
  • Photopolymerization in Dimethyl Sulfoxide : Research into the photopolymerization of methyl acrylate in dimethyl sulfoxide has contributed to the understanding of polymer synthesis under ultraviolet light, producing polymers with specific characteristics (Eskins et al., 1971).

Advanced Materials and Applications

  • Polymer Electrolyte Membranes for Fuel Cells : Radiation-induced graft polymerization of methyl acrylate into poly(ethylene-co-tetrafluoroethylene) films, followed by sulfonation, has been explored for the development of polymer electrolyte membranes for fuel cells, demonstrating the versatility of methyl acrylate derivatives in energy applications (Takahashi et al., 2008).

Mechanism of Action

The mechanism of action of this compound is not clear without more specific context. It could potentially interact with biological systems in various ways depending on its structure and the presence of functional groups .

Future Directions

The future research directions for this compound would depend on its potential applications. These could range from medicinal chemistry if it has bioactive properties, to materials science if it has unique physical properties .

properties

IUPAC Name

methyl (E)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4S/c1-14(2)8-11(12(15)18-3)19(16,17)10-6-4-9(13)5-7-10/h4-8H,1-3H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTCUPWKGKZOMK-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)OC)S(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C(=O)OC)/S(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate

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